
5,6-Dibromopyridin-3-ol
Vue d'ensemble
Description
5,6-Dibromopyridin-3-ol is an organic compound with the molecular formula C5H3Br2NO . It has an average mass of 252.891 Da and a monoisotopic mass of 250.858124 Da .
Molecular Structure Analysis
The molecular structure of 5,6-Dibromopyridin-3-ol consists of a pyridinol ring substituted with two bromine atoms at the 5 and 6 positions .Physical And Chemical Properties Analysis
5,6-Dibromopyridin-3-ol has a molecular formula of C5H3Br2NO, an average mass of 252.891 Da, and a monoisotopic mass of 250.858124 Da .Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
5,6-Dibromopyridin-3-ol is used in the synthesis of mono-arylpyridyl bromides, which are key intermediates for generating bioactive compounds. A method involving palladacycle-catalyzed Suzuki reaction of 3,5-dibromopyridine with arylboronic acids—ester under specific conditions has been developed, achieving high yields and selectivity (Zhang et al., 2007).
Preparation of Metal-Complexing Molecular Rods
Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for the preparation of metal-complexing molecular rods, have been developed from 2,5-dibromopyridine (Schwab et al., 2002).
Synthesis of Pyridine Derivatives for Therapeutic Applications
6-Hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5, a membrane-bound enzyme, catalyzes the oxidative decarboxylation of 6-hydroxynicotinate and is used for the synthesis of 2,5-dihydroxypyridine, a precursor for chemical synthesis of 5-aminolevulinic acid, applied in cancer therapy and as a plant growth hormone (Nakano et al., 1999).
Applications in Organic and Macromolecular Chemistry
Terpyridines and their transition metal complexes, derived from oligopyridine ligands like 2,2':6',2''-terpyridine, are used in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis. These compounds catalyze a broad range of reactions, from artificial photosynthesis to biochemical transformations (Winter et al., 2011).
Development of Anticancer Targeted Drugs
Research has focused on the synthesis and characterization of Pt(II) and Ru(II) complexes bearing carboxyl groups for potential use in photodynamic therapy and as anticancer targeted drugs. The interaction of these complexes with DNA and their cytotoxicity against cell lines have been evaluated, highlighting their potential in medical applications (Martínez et al., 2017).
Inhibition of Prion Replication
2-Aminopyridine-3,5-dicarbonitrile compounds, mimetics of dominant-negative prion protein mutants, inhibit prion replication in cultured cells. A structure-activity relationship study identified compounds with significantly improved bioactivity against infectious prion isoform replication (May et al., 2007).
Propriétés
IUPAC Name |
5,6-dibromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDBYIFNCCJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856698 | |
| Record name | 5,6-Dibromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromopyridin-3-ol | |
CAS RN |
1379368-82-7 | |
| Record name | 5,6-Dibromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



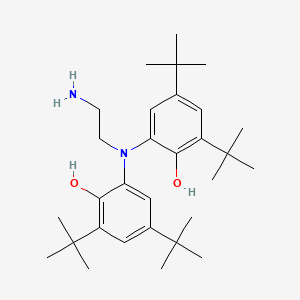
![[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1445542.png)
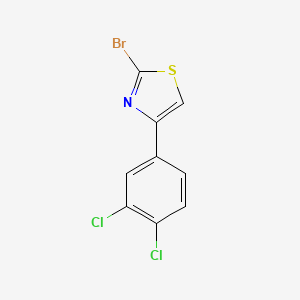

![2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1445549.png)
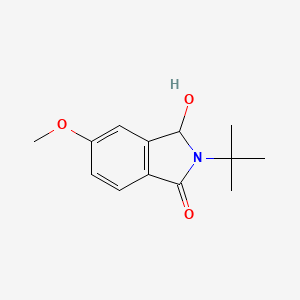
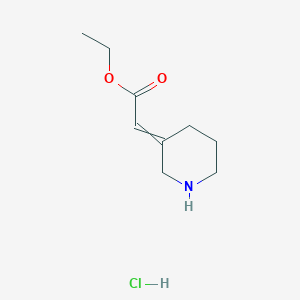
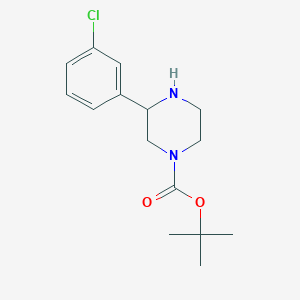
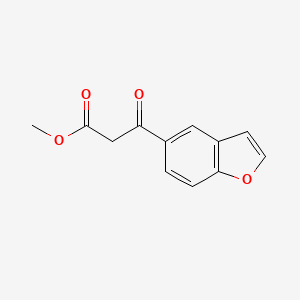

![3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate](/img/structure/B1445559.png)

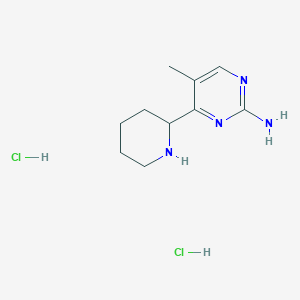
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1445564.png)